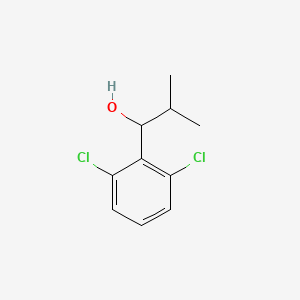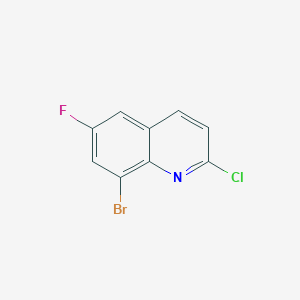
8-Bromo-2-chloro-6-fluoroquinoline
Descripción general
Descripción
8-Bromo-2-chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-6-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H . Physical And Chemical Properties Analysis
8-Bromo-2-chloro-6-fluoroquinoline is a powder at room temperature . It has a molecular weight of 260.49 .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Quinoline derivatives are synthesized for various biological studies, including cytotoxicity against cancer cell lines and antibacterial properties. For instance, 8-hydroxyquinoline derivatives have been developed for in vitro cytotoxic studies against breast cancer cell lines, showing enhanced antiproliferative activity when compared to standard drugs like Paclitaxel (Kotian et al., 2021). Additionally, 8-nitrofluoroquinolone derivatives were synthesized to investigate their antibacterial properties, revealing significant activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Chemical Properties and Applications
Quinoline derivatives also exhibit unique chemical properties useful in various applications. For example, a study on epoxy-coated corrosion monitoring utilized 8-hydroxyquinoline as a fluorescent indicator for detecting Fe2+/Fe3+ ions produced during anodic reactions, demonstrating the compound's potential in corrosion detection (Roshan et al., 2018). Another example involves the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives with promising antimicrobial activity, suggesting the potential for further development as antimicrobial agents (Ansari & Khan, 2017).
Metal Ion Sensing and Photoprotective Applications
Quinoline derivatives are explored for metal ion sensing and as photoprotective groups. For instance, an 8-hydroxyquinoline derivative was designed for Hg2+-selective sensing, showing pronounced fluoroionophoric properties and potential for detecting mercury ions in aqueous solutions (Moon et al., 2004). Furthermore, 8-Bromo-7-hydroxyquinoline has been utilized as a photoremovable protecting group for biological molecules, illustrating its application in regulating biological effector action with light, particularly through two-photon excitation (Zhu et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMADBWLQIMWVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-6-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
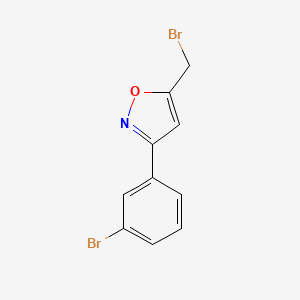

![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
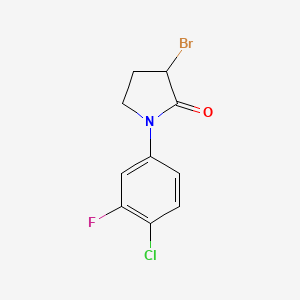
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
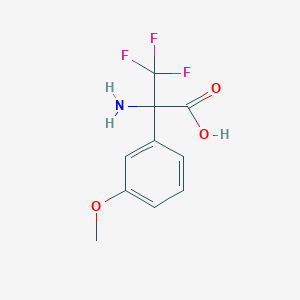
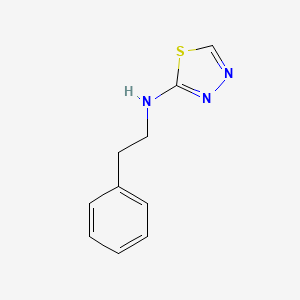

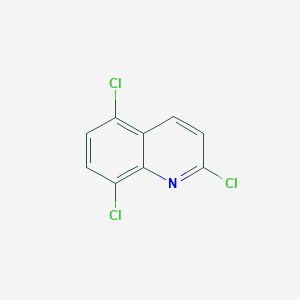
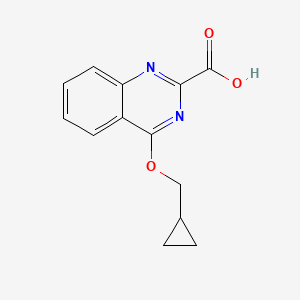
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)
